4-Amino-3-fluorobenzenethiol
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Overview
Description
4-Amino-3-fluorobenzenethiol is an organic compound with the molecular formula C6H6FNS and a molecular weight of 143.18 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-3-fluorobenzenethiol typically involves the following steps :
Dissolution of Fluorobenzene: Fluorobenzene is dissolved in an organic solvent.
Addition of Ammonium Thiocyanate and Alkaline Catalyst: Ammonium thiocyanate and an alkaline catalyst are added to the solution.
Reaction: The mixture is heated to an appropriate temperature to facilitate the reaction.
Collection and Purification: The product is collected and purified to obtain this compound.
Chemical Reactions Analysis
4-Amino-3-fluorobenzenethiol undergoes various types of chemical reactions, including:
Oxidation:
Reagents and Conditions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Products: Oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids.
Reduction:
Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Products: Reduction reactions can convert the amino group to an amine or the thiol group to a sulfide.
Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Products: Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
4-Amino-3-fluorobenzenethiol has several applications in scientific research, including:
Chemistry:
Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Proteomics Research: It is used in the study of protein structures and functions.
Medicine:
Drug Development:
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluorobenzenethiol involves its interaction with various molecular targets and pathways. The amino and thiol groups can form covalent bonds with proteins and other biomolecules, affecting their structure and function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
4-Amino-3-fluorobenzenethiol can be compared with other similar compounds such as:
- 4-Amino-3-chlorobenzenethiol
- 4-Amino-3-bromobenzenethiol
- 4-Amino-3-iodobenzenethiol
Uniqueness:
Properties
IUPAC Name |
4-amino-3-fluorobenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOWDGRYXPTHRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561215 |
Source
|
Record name | 4-Amino-3-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15178-48-0 |
Source
|
Record name | 4-Amino-3-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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